molecular formula C21H15ClFN3O2S B11250529 1-(2-chloro-6-fluorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

1-(2-chloro-6-fluorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11250529
M. Wt: 427.9 g/mol
InChI Key: UVQJFTWAPWMYKD-UHFFFAOYSA-N
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Description

1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorofluorophenyl group, a benzothiazole moiety, and a dihydropyridine core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common route involves the reaction of 2-chloro-6-fluorobenzyl chloride with 6-methyl-1,3-benzothiazole-2-amine under specific conditions to form an intermediate, which is then further reacted with dihydropyridine derivatives to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H15ClFN3O2S

Molecular Weight

427.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-6-oxopyridine-3-carboxamide

InChI

InChI=1S/C21H15ClFN3O2S/c1-12-5-7-17-18(9-12)29-21(24-17)25-20(28)13-6-8-19(27)26(10-13)11-14-15(22)3-2-4-16(14)23/h2-10H,11H2,1H3,(H,24,25,28)

InChI Key

UVQJFTWAPWMYKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN(C(=O)C=C3)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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